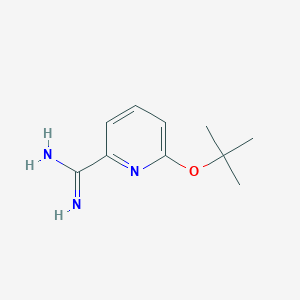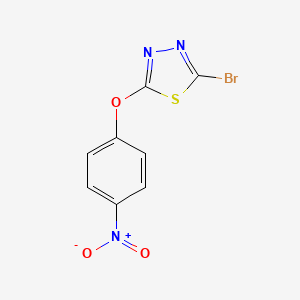
3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol consists of a furyl group (a five-membered ring containing an oxygen), a secondary amine group (NH), and a hydroxyl group (OH). The molecule has a predicted density of 1.084±0.06 g/cm3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol include a predicted density of 1.084±0.06 g/cm3 and a predicted boiling point of 189.1±19.0 °C . The melting point and flash point are not available .Applications De Recherche Scientifique
Fluorescent Chemosensor Development : A study by Shylaja et al. (2020) describes the creation of a novel dimethylfuran tethered 2-aminopyridine-3-carbonitrile, which acts as a fluorescent chemosensor for Fe3+ ions and picric acid. This chemosensor detects these substances with nanomolar sensitivity.
Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research by Rzeszotarski et al. (1979) investigated derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, assessing their affinity to beta 1- and beta-2-adrenoceptors compared with known beta-blockers. This study highlighted the cardioselectivity of specific compounds.
Structural Analysis of 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol Compounds : The structural properties of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol were analyzed by Shahani et al. (2010). The study examined hydrogen bonding patterns and other interactions, contributing to our understanding of these molecular structures.
Engineering of Carbonyl Reductase for Synthesis of Antidepressants : In the context of synthesizing chiral 3-(dimethylamino)-1-phenylpropan-1-ol, a key intermediate for antidepressants, Zhang et al. (2015) investigated the engineering of a carbonyl reductase enzyme. This research is significant for the production of chiral intermediates in pharmaceutical synthesis.
Synthesis of Tertiary Amines for Corrosion Inhibition : Gao et al. (2007) synthesized tertiary amines, including variants of 1,3-di-amino-propan-2-ol, and evaluated their efficacy as corrosion inhibitors. This study adds to the understanding of using these compounds in materials science.
Propriétés
IUPAC Name |
3-amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-5-8(7(2)12-6)9(11)3-4-10/h5,9,11H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBWCHMDAXYLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

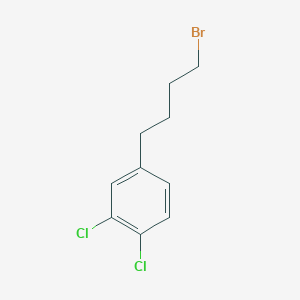
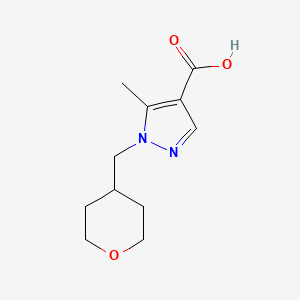
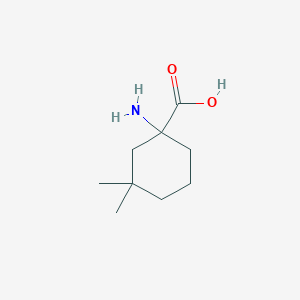
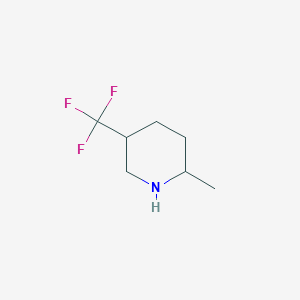
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
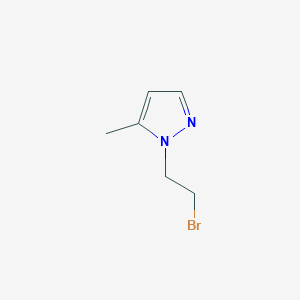
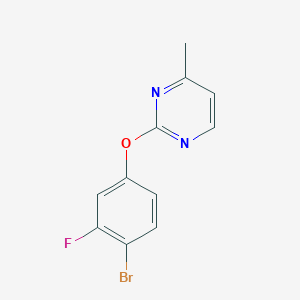
methanone](/img/structure/B1375192.png)
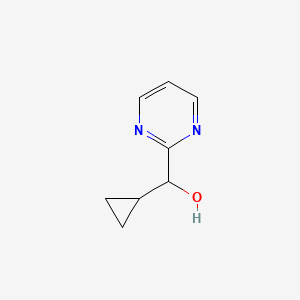
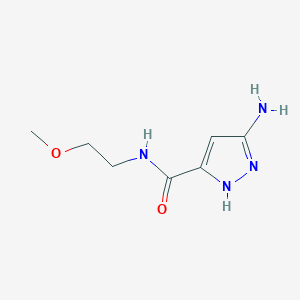
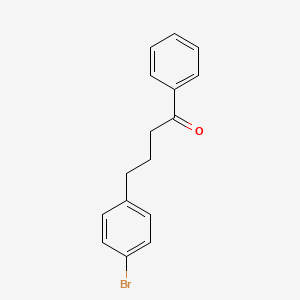
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)
